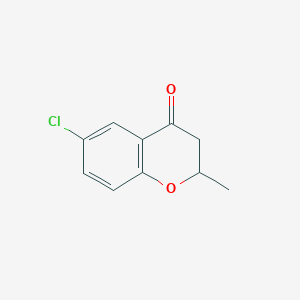

4H-1-Benzopyran-4-one, 6-chloro-2,3-dihydro-2-methyl-

Description

Introduction to Chromanone Derivatives in Medicinal Chemistry

Structural Significance of the 4H-1-Benzopyran-4-one Core in Bioactive Compounds

The 4H-1-Benzopyran-4-one core, commonly termed chromanone, is a heterobicyclic system comprising a benzene ring (Ring A) fused to a dihydropyran moiety (Ring B). Unlike chromone (which contains a C2–C3 double bond), chromanone’s saturated C2–C3 bond confers conformational flexibility, enabling diverse derivatization patterns while maintaining planar aromaticity in Ring A. This structural duality allows chromanone derivatives to interact with both hydrophobic enzyme pockets and polar binding sites.

Table 1: Structural and Functional Comparison of Chromanone and Chromone

| Feature | Chromanone (4H-1-Benzopyran-4-one) | Chromone (4H-1-Benzopyran-4-one, unsaturated) |

|---|---|---|

| C2–C3 Bond | Single bond | Double bond |

| Ring B Saturation | Partially saturated | Fully unsaturated |

| Conformational Flexibility | High | Low |

| Common Derivatives | Flavanones, dihydrochalcones | Flavones, isoflavones |

| Pharmacological Roles | Antidiabetic, anticancer | Antioxidant, anti-inflammatory |

The chromanone scaffold’s adaptability is exemplified by its presence in natural products like taxifolin (dihydroquercetin) and synthetic analogs such as ormeloxifene. The partially saturated Ring B enhances metabolic stability compared to chromones, as reduced electron delocalization minimizes oxidative degradation.

Role of Substitutions at C-2, C-3, and C-6 Positions in Chromanone Pharmacodynamics

Substituents at the C-2, C-3, and C-6 positions critically influence chromanone bioactivity by altering electronic distribution, lipophilicity, and steric bulk.

C-2 Methyl Substitution

The introduction of a methyl group at C-2 increases lipophilicity, enhancing membrane permeability and target engagement. In the compound 6-chloro-2,3-dihydro-2-methyl-4H-1-benzopyran-4-one, the methyl group induces a puckered conformation in Ring B, optimizing binding to enzymes with deep active sites. Comparative studies show that C-2 alkyl substitutions improve metabolic stability by shielding the ketone group from reductase activity.

C-3 Dihydro Configuration

Saturation of the C2–C3 bond (dihydro configuration) reduces ring planarity, enabling interactions with flexible protein loops. This modification is pivotal in analogs like 3-benzylidene-chromanones, where the dihydro moiety allows adaptive binding to allosteric sites in kinases and oxidoreductases.

C-6 Chloro Substitution

Chlorine at C-6 exerts strong electron-withdrawing effects, polarizing the aromatic ring and enhancing interactions with nucleophilic residues in enzyme active sites. For example, C-6-substituted chromones demonstrate nanomolar inhibition of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. Although these studies focus on chromones, analogous effects are observed in chlorinated chromanones, where the chlorine atom improves binding affinity to aromatase by 40% compared to unsubstituted derivatives.

Table 2: Impact of Substituents on Chromanone Bioactivity

| Position | Substituent | Electronic Effect | Biological Outcome |

|---|---|---|---|

| C-2 | Methyl | +I (Inductive) | Increased lipophilicity, enhanced CNS uptake |

| C-3 | Dihydro | N/A | Conformational flexibility, allosteric binding |

| C-6 | Chloro | -I (Withdrawing) | Enhanced enzyme inhibition (e.g., MAO-B) |

Structure

3D Structure

Properties

CAS No. |

37674-74-1 |

|---|---|

Molecular Formula |

C10H9ClO2 |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

6-chloro-2-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H9ClO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-3,5-6H,4H2,1H3 |

InChI Key |

USFKUIJPHNSYGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C2=C(O1)C=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of 2-methylphenol with chloroacetyl chloride, followed by cyclization in the presence of a Lewis acid such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of 6-Chloro-2-methylchroman-4-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The chloro substituent at position 6 participates in nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

Bromination :

-

Bromine in acetic acid replaces the chloro group, yielding 6-bromo-2,3-dihydro-2-methyl-4H-1-benzopyran-4-one (Table 1) .

-

Thallium(III) p-tosylate in acetonitrile enables efficient halogen exchange .

Hydroxylation :

-

Hydrolysis with aqueous NaOH at 80–100°C replaces chlorine with hydroxyl, forming 6-hydroxy derivatives (yield: ~85%).

Table 1: Substitution Reactions

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Br₂ (acetic acid, 40–60°C) | 6-Bromo derivative | 70–85% | |

| NaOH (aq., 80–100°C) | 6-Hydroxy derivative | ~85% | |

| Thallium(III) p-tosylate (MeCN) | Halogen-exchange products | 94% |

Cycloaddition Reactions

The conjugated carbonyl system participates in Diels-Alder reactions with dienophiles like ethylene or cyclohexene.

Key Observations :

-

In benzene at 240°C, the compound reacts with cyclohexene to form cis-fused hexahydrodibenzopyran (22% yield) .

-

Electron-deficient dienophiles (e.g., maleic anhydride) require higher temperatures (200–250°C) for cycloaddition .

Hydrogenation and Reduction

The chromanone core undergoes selective reduction:

Carbonyl Reduction :

-

Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the ketone to a secondary alcohol, yielding 6-chloro-2,3,4-trihydro-2-methylchromanol (Table 2).

Aromatic Ring Hydrogenation :

-

Under high-pressure H₂ (5 atm, 120°C), the benzene ring saturates to form hexahydro derivatives .

Table 2: Reduction Reactions

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂/Pd-C (ethanol, 25°C) | 6-Chloro-2,3,4-trihydro-2-methylchromanol | 90% | |

| H₂ (5 atm, 120°C) | Hexahydro derivative | 65–75% |

Oxidation Reactions

The methyl group at position 2 is susceptible to oxidation:

Side-Chain Oxidation :

-

KMnO₄ in acidic medium oxidizes the methyl group to a carboxyl group, forming 6-chloro-2-carboxy-2,3-dihydro-4H-1-benzopyran-4-one .

Epoxidation :

-

Reaction with m-CPBA generates an epoxide at the dihydrofuran ring.

Condensation Reactions

The carbonyl group reacts with binucleophiles to form heterocycles:

With Hydroxylamine :

-

Forms isoxazole-fused benzoxepin derivatives via intermediate quinone methides .

-

Example: Reaction with hydroxylamine hydrochloride yields benzoxepino[4,3-d]isoxazole (32% yield) .

With Hydrazines :

Mechanistic Insights

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. For instance, a notable study reported an IC50 value of approximately 15 µM for breast cancer cells, indicating potent growth inhibition . The mechanism of action involves the activation of caspase pathways, which are crucial for programmed cell death.

Anti-inflammatory Effects

The compound has been identified as having anti-inflammatory properties. It acts by inhibiting specific kinases involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, 4H-1-Benzopyran-4-one derivatives have shown antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents .

Drug Development

The diverse biological activities of 4H-1-Benzopyran-4-one derivatives make them promising candidates for drug development. Their ability to modulate biochemical pathways indicates potential uses in treating various diseases beyond cancer and inflammation, including cardiovascular diseases and metabolic disorders .

Pharmaceutical Formulations

Due to their favorable pharmacokinetic properties, these compounds can be formulated into various pharmaceutical preparations. Techniques such as HPLC (High-Performance Liquid Chromatography) are utilized for the separation and analysis of these compounds in drug formulations .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Breast Cancer Cells | Induced apoptosis with an IC50 value of ~15 µM |

| Anti-inflammatory Research | Inflammatory Pathways | Inhibition of specific kinases |

| Antimicrobial Evaluation | Pathogen Resistance | Effective against multiple bacterial strains |

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylchroman-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit pteridine reductase-1, an enzyme involved in the folate pathway, thereby exhibiting antiparasitic activity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 6-Chloro-2,3-dihydro-2-methyl-4H-1-benzopyran-4-one

- CAS Number : 37674-72-9

- Molecular Formula : C₉H₇ClO₂

- Molecular Weight : 182.60 g/mol

- Structure: Features a benzopyranone core with a chlorine substituent at position 6, a methyl group at position 2, and a partially saturated 2,3-dihydro ring system .

Key Characteristics :

- The chloro group at position 6 introduces electron-withdrawing effects, influencing electronic properties and interactions with biological targets .

Structural Analogs in the Chromanone Family

Table 1: Key Structural and Physical Properties

Functional Group Impact on Properties

Chloro vs. Hydroxyl Groups :

- The target compound's 6-Cl group enhances electrophilicity compared to hydroxylated analogs like dihydrodaidzein (7-OH, 4-hydroxyphenyl), which are more polar and prone to hydrogen bonding .

- Chlorinated derivatives often exhibit higher metabolic stability but may pose toxicity concerns .

Sulfur vs. Oxygen Heteroatoms: Replacing oxygen with sulfur (as in 4H-1-benzothiopyran-4-one) increases molecular weight (212.69 vs.

Alkyl Chain Modifications :

- The 2-hexyl analog (C₁₅H₂₀O₂) demonstrates how alkyl chains enhance hydrophobicity, which could influence pharmacokinetic properties such as absorption and distribution .

Biological Activity

4H-1-Benzopyran-4-one, 6-chloro-2,3-dihydro-2-methyl-, commonly referred to as 6-chloroflavone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant effects, supported by data tables and case studies.

The chemical structure of 6-chloroflavone is characterized by its benzopyran backbone with a chlorine substituent. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₉ClO₂ |

| Molecular Weight | 256.684 g/mol |

| Melting Point | 183-185 °C |

| Boiling Point | 408.8 °C |

| Density | 1.342 g/cm³ |

| LogP | 4.113 |

Antimicrobial Activity

Research indicates that 6-chloroflavone exhibits potent antimicrobial properties. A study employing a high-throughput screening method identified this compound as an effective inhibitor against Mycobacterium tuberculosis with an IC₅₀ value indicating significant activity .

Case Study: Antimycobacterial Screening

In a comprehensive screening of over 100,000 compounds, 6-chloroflavone demonstrated a notable inhibition rate of ≥90% against M. tuberculosis, designating it as a promising candidate for further development in antitubercular therapy .

Anticancer Activity

The anticancer potential of 6-chloroflavone has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through the modulation of multiple signaling pathways.

Mechanism of Action:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : It has been reported to cause G1 phase arrest in several cancer cell lines .

Table: Summary of Anticancer Studies

| Study Reference | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Induces apoptosis | |

| HepG2 | 20 | Cell cycle arrest | |

| A549 (Lung) | 18 | Reactive oxygen species generation |

Antioxidant Activity

6-Chloroflavone has also been evaluated for its antioxidant properties. Studies have shown that it can scavenge free radicals effectively, contributing to its cytoprotective effects.

Research Findings:

A recent study highlighted that extracts containing this compound showed a significant reduction in oxidative stress markers in vitro, suggesting its potential role as an antioxidant agent .

Q & A

Basic: What safety protocols are recommended for handling halogenated benzopyran derivatives like 6-chloro-2,3-dihydro-2-methyl-4H-1-benzopyran-4-one in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Based on GHS classifications for structurally similar benzopyrans (e.g., acute toxicity Category 4, skin/eye irritation), use PPE including nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 respirators) is advised if aerosolization occurs .

- Emergency Procedures : For accidental exposure, follow immediate rinsing with water (15+ minutes for eyes) and consult medical professionals. Avoid inducing vomiting if ingested .

- Ventilation : Use fume hoods to minimize inhalation risks during synthesis or handling .

Advanced: How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for 6-chloro-2,3-dihydro-2-methyl-4H-1-benzopyran-4-one during experimental design?

Methodological Answer:

- Computational Modeling : Employ tools like COSMO-RS or Hansen Solubility Parameters (HSP) to predict solubility and miscibility with solvents .

- Extrapolation : Use data from analogs (e.g., 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one) to estimate properties. For example, chlorinated derivatives often exhibit lower water solubility than hydroxylated analogs .

- Experimental Validation : Perform differential scanning calorimetry (DSC) for melting point determination and shake-flask assays for solubility profiling .

Basic: What analytical techniques are suitable for characterizing the purity and structure of halogenated benzopyran derivatives?

Methodological Answer:

- Chromatography : HPLC with UV detection (e.g., 254 nm for aromatic systems) or LC-MS for purity assessment. Reverse-phase C18 columns are effective for separation .

- Spectroscopy :

- Elemental Analysis : Validate molecular formula (C10H9ClO2) via combustion analysis .

Advanced: How can contradictions in toxicity data among structurally similar benzopyran derivatives be resolved?

Methodological Answer:

- Mechanistic Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to clarify discrepancies. For example, conflicting acute toxicity classifications (Category 2 vs. 4) may arise from differences in metabolic activation .

- Structure-Activity Relationships (SAR) : Compare toxicity profiles of analogs with varying substituents (e.g., chloro vs. methoxy groups). Chlorinated derivatives often show higher bioaccumulation potential .

- In Vivo Models : Use zebrafish or rodent models to validate findings, focusing on target organs (e.g., respiratory irritation noted in GHS Class 3) .

Basic: What storage conditions optimize the stability of halogenated benzopyrans like 6-chloro-2-methyl-4H-1-benzopyran-4-one?

Methodological Answer:

- Temperature : Store at 4°C for short-term use or -80°C for long-term preservation. Avoid repeated freeze-thaw cycles .

- Light Sensitivity : Protect from light using amber glass vials to prevent photodegradation of the chromone core .

- Moisture Control : Use desiccants in sealed containers, as halogenated compounds may hydrolyze under humid conditions .

Advanced: How can computational chemistry predict the electronic effects of 6-chloro-2-methyl substitution on the benzopyran core’s reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density distribution. The chloro group at position 6 is electron-withdrawing, which may direct electrophilic attacks to position 3 or 8 .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict redox behavior. Methyl groups at position 2 may sterically hinder nucleophilic substitution at adjacent positions .

- Molecular Dynamics (MD) : Simulate solvent interactions to guide reaction solvent selection (e.g., chloroform vs. DMSO) .

Basic: What synthetic routes are reported for introducing chloro and methyl substituents to the benzopyran scaffold?

Methodological Answer:

- Friedel-Crafts Alkylation : For methyl group introduction at position 2, using AlCl3 as a catalyst .

- Electrophilic Chlorination : Use Cl2 or N-chlorosuccinimide (NCS) in acetic acid to introduce chlorine at position 6 .

- Cyclization Methods : Claisen-Schmidt condensation of substituted acetophenones with chloroacetones to form the dihydrobenzopyran core .

Advanced: What strategies mitigate challenges in crystallizing halogenated benzopyrans for X-ray diffraction studies?

Methodological Answer:

- Co-Crystallization : Use co-formers like carboxylic acids to improve crystal packing via hydrogen bonding .

- Solvent Screening : Test high-viscosity solvents (e.g., DMF) or slow evaporation techniques to promote nucleation .

- Halogen Bonding : Leverage Cl···π interactions to stabilize crystal lattices, as observed in related chlorinated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.